molecular formula C7H5BrN2S B3253678 4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole CAS No. 2255-81-4

4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole

Cat. No.: B3253678
CAS No.: 2255-81-4
M. Wt: 229.1 g/mol
InChI Key: MVKNQPXDNRZEPN-UHFFFAOYSA-N
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Description

4-Bromo-5-methylbenzo[c][1,2,5]thiadiazole is a heterocyclic compound featuring a benzothiadiazole core substituted with a bromine atom at position 4 and a methyl group at position 3. The benzothiadiazole scaffold is renowned for its electron-deficient nature, making it valuable in materials science, pharmaceuticals, and organic synthesis. The bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki or Stille couplings), while the methyl group provides steric and electronic modulation.

Properties

IUPAC Name

4-bromo-5-methyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKNQPXDNRZEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277845
Record name 4-Bromo-5-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2255-81-4
Record name 4-Bromo-5-methyl-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2255-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole typically involves the bromination of 5-Methylbenzo[c][1,2,5]thiadiazole. One common method involves the reaction of 4-bromobenzene-1,2-diamine with sulfur and a suitable oxidizing agent to form the benzothiadiazole core, followed by methylation at the 5-position . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzothiadiazole, while coupling reactions can produce biaryl derivatives .

Mechanism of Action

The mechanism of action of 4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole varies depending on its application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The electronic and physical properties of benzothiadiazole derivatives are heavily influenced by substituent type, position, and number. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference(s)
4-Bromo-5-methylbenzo[c][1,2,5]thiadiazole Br (C4), CH₃ (C5) ~229.1 (calculated) Cross-coupling precursor; electron-deficient core for optoelectronics
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole Br (C4, C7), F (C5, C6) 367.9 High electron deficiency; used in polymers and OLEDs
5-Bromo-2,1,3-benzothiadiazole Br (C5) 215.07 Intermediate in organic synthesis
4-Bromo-5-fluoro-7-(bithiophenyl)benzo[c][1,2,5]thiadiazole Br (C4), F (C5), bithiophene (C7) 481.46 Conjugated polymers for photovoltaic devices
5-Chloro-benzo[c][1,2,5]thiadiazol-4-amine Cl (C5), NH₂ (C4) 199.6 (calculated) Pharmaceutical intermediate; nucleophilic reactivity

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The methyl group in 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole donates electrons inductively, slightly offsetting the electron-deficient nature of the benzothiadiazole core. In contrast, fluorine (in 4,7-dibromo-5,6-difluoro derivative) and nitro groups (e.g., ) enhance electron deficiency, improving charge transport in polymers .
  • Reactivity : Bromine at C4 in the target compound facilitates cross-coupling, similar to 5-bromo-2,1,3-benzothiadiazole (). However, the methyl group may reduce solubility in polar solvents compared to halogen-only analogues .

Biological Activity

4-Bromo-5-methylbenzo[c][1,2,5]thiadiazole is a compound of increasing interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the current understanding of its biological activity, including cytotoxic properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

4-Bromo-5-methylbenzo[c][1,2,5]thiadiazole belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The presence of bromine and methyl groups in the structure enhances its reactivity and potential interactions with biological targets.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic properties of 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole against various cancer cell lines. The following table summarizes key findings from relevant research.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)1.78Induces apoptosis via mitochondrial pathways
MCF-7 (Breast Cancer)120 - 160Cell cycle arrest and apoptosis induction
K562 (Leukemia)7.4Inhibition of Abl protein kinase

The compound has demonstrated significant antiproliferative activity against A549 lung carcinoma cells with an IC50 value as low as 1.78 µM . Notably, it exhibits selectivity for cancer cells over normal cell lines, indicating a promising therapeutic index.

The mechanism of action for 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole involves multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by disrupting mitochondrial membrane potential and promoting DNA fragmentation .
  • Targeting Protein Kinases : It selectively inhibits Abl protein kinase activity in K562 cells, which is crucial for the survival of certain leukemia cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The bromine atom plays a significant role in enhancing cytotoxicity by facilitating interactions with target proteins.
  • The methyl group at position 5 contributes to increased electron density on the aromatic ring, enhancing its reactivity towards nucleophilic attack .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole in vitro:

  • Study on A549 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through activation of caspases .
  • Breast Cancer Models : In MCF-7 models, the compound showed moderate antiproliferative effects with IC50 values ranging from 120 to 160 µM. This suggests potential utility in breast cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via bromination of 5-methylbenzo[c][1,2,5]thiadiazole. Two primary methods are documented:

  • One-Pot Bromination : Reacting the parent compound with bromine in acetic acid under reflux (70–80°C) for 6–8 hours yields ~60–75% product. Excess bromine (>1.2 eq) minimizes byproducts like dibrominated analogs .
  • Directed Bromination : Using N-bromosuccinimide (NBS) in DMF at 0–5°C improves regioselectivity for the 4-position, achieving yields of ~85% .
  • Key Considerations : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 4:1) to avoid over-bromination.

Q. How is 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • 1H NMR : The methyl group at C5 appears as a singlet at δ 2.4–2.6 ppm, while aromatic protons resonate as doublets (J = 8–9 Hz) between δ 7.8–8.2 ppm .
  • Mass Spectrometry : The molecular ion peak [M+H]+ is observed at m/z 215.068 (C₇H₅BrN₂S) .
  • Elemental Analysis : Confirm Br content (~37.2%) to rule out incomplete bromination .

Q. What are the key chemical properties influencing its reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at C4 acts as a strong leaving group, while the electron-deficient thiadiazole ring enhances electrophilicity. Key properties:

  • Electrophilicity Index : 3.5× higher than non-brominated analogs, facilitating Suzuki-Miyaura coupling (e.g., with phenylboronic acid, 80°C, Pd(PPh₃)₄ catalyst) .
  • Solubility : Limited in polar solvents (e.g., water) but soluble in DMF or THF, requiring anhydrous conditions for reactions .

Advanced Research Questions

Q. How does the bromine substituent affect reaction kinetics in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : Comparative studies show that the bromine atom accelerates NAS rates by 3.5× vs. non-brominated analogs. For example:

  • Amine Substitution : Reacting with piperidine in DMF at 100°C achieves >90% conversion in 2 hours vs. 7 hours for the non-brominated compound .
  • Mechanistic Insight : DFT calculations reveal reduced activation energy (ΔG‡ = 18.2 kcal/mol vs. 24.5 kcal/mol) due to enhanced electrophilicity at C4 .
    • Table 1 : Reactivity Trends in NAS Reactions
SubstrateRelative Rate (k)Byproduct Formation (%)
4-Bromo-5-methyl analog3.5×<5% (hydrolysis)
Non-brominated analog15% (dimerization)

Q. What stability challenges arise during storage or high-temperature reactions, and how are they addressed?

  • Methodological Answer : Stability issues include:

  • Hydrolysis : Prolonged exposure to moisture generates 5-methylbenzo[c][1,2,5]thiadiazol-4-ol. Mitigate by storing under argon at –20°C .
  • Thermal Dimerization : At >120°C, dimerization occurs (e.g., during prolonged reflux). Use microwave-assisted synthesis (50 W, 80°C, 30 min) to reduce side reactions .
    • Experimental Validation : TGA analysis shows 5% mass loss at 120°C, correlating with dimer formation detected via HPLC .

Q. How can researchers design assays to evaluate its kinase inhibition potential?

  • Methodological Answer :

  • Target Selection : Prioritize kinases with cysteine-rich active sites (e.g., EGFR, JAK2) due to thiadiazole’s sulfur-mediated binding .
  • Assay Protocol :

In Vitro Kinase Assay : Incubate compound (0.1–10 µM) with recombinant kinase, ATP, and substrate (e.g., poly-Glu-Tyr).

Detection : Use ADP-Glo™ Kit to quantify residual ATP. IC₅₀ values <1 µM indicate high potency .

  • Controls : Include staurosporine (broad-spectrum inhibitor) and vehicle (DMSO) to validate assay conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole
Reactant of Route 2
Reactant of Route 2
4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole

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